molecular formula C21H22O4 B14771698 Ethyl 7-{[1,1'-biphenyl]-3-YL}-4,7-dioxoheptanoate

Ethyl 7-{[1,1'-biphenyl]-3-YL}-4,7-dioxoheptanoate

Katalognummer: B14771698
Molekulargewicht: 338.4 g/mol
InChI-Schlüssel: REWCHRGUCMFTOY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 7-{[1,1’-biphenyl]-3-YL}-4,7-dioxoheptanoate is an organic compound that features a biphenyl group attached to a heptanoate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-{[1,1’-biphenyl]-3-YL}-4,7-dioxoheptanoate typically involves the reaction of biphenyl derivatives with heptanoic acid or its derivatives. One common method involves the Friedel-Crafts acylation of biphenyl with heptanoic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The resulting product is then esterified with ethanol to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 7-{[1,1’-biphenyl]-3-YL}-4,7-dioxoheptanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Ethyl 7-{[1,1’-biphenyl]-3-YL}-4,7-dioxoheptanoate has several applications in scientific research:

Wirkmechanismus

The mechanism by which Ethyl 7-{[1,1’-biphenyl]-3-YL}-4,7-dioxoheptanoate exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The biphenyl group can facilitate binding to hydrophobic pockets in proteins, while the ester group can undergo hydrolysis to release active metabolites .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Ethyl 7-{[1,1’-biphenyl]-3-YL}-4,7-dioxoheptanoate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ester group also provides additional functionalization possibilities, making it a versatile compound for various applications .

Eigenschaften

Molekularformel

C21H22O4

Molekulargewicht

338.4 g/mol

IUPAC-Name

ethyl 4,7-dioxo-7-(3-phenylphenyl)heptanoate

InChI

InChI=1S/C21H22O4/c1-2-25-21(24)14-12-19(22)11-13-20(23)18-10-6-9-17(15-18)16-7-4-3-5-8-16/h3-10,15H,2,11-14H2,1H3

InChI-Schlüssel

REWCHRGUCMFTOY-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CCC(=O)CCC(=O)C1=CC=CC(=C1)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.